EGFR Kinase Inhibition: 4-(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)quinoline (7k) Delivers Sub-Micromolar Potency, Outperforming the Majority of Direct Analogs
In a cell-free EGFR kinase inhibition assay, compound 7k – which corresponds to 4-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)quinoline – exhibited an IC₅₀ of 0.51 ± 0.05 µM. This represents a 1.8-fold improvement over the next most potent direct analog 7h (IC₅₀ = 0.91 ± 0.02 µM) and a 2.0-fold improvement over 7l (IC₅₀ = 1.03 ± 0.02 µM). The least potent analog in the series, 7d, showed an IC₅₀ of 32.13 ± 0.42 µM, which is 63-fold weaker than 7k [1]. The clinical standard erlotinib achieved an IC₅₀ of 0.032 ± 0.002 µM under identical conditions, confirming that 7k is a moderately potent inhibitor suitable as a lead-like scaffold [1].
| Evidence Dimension | EGFR kinase inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | 0.51 ± 0.05 µM (compound 7k) |
| Comparator Or Baseline | 7h: 0.91 ± 0.02 µM; 7l: 1.03 ± 0.02 µM; 7d: 32.13 ± 0.42 µM; Erlotinib: 0.032 ± 0.002 µM |
| Quantified Difference | 1.8-fold more potent than 7h; 2.0-fold more potent than 7l; 63-fold more potent than 7d; 16-fold less potent than erlotinib |
| Conditions | Cell-free EGFR kinase inhibition assay; DMSO concentration ≤2%; IC₅₀ values determined by dose-response curves |
Why This Matters
Procurement of a specific internal standard or chemical probe requires knowledge of relative potency within a congeneric series; a 1.8-fold potency difference between 7k and its closest analog 7h may be critical for achieving consistent dose-response relationships in cellular assays.
- [1] Sangani, C. B., Makawana, J. A., Zhang, X., Teraiya, S. B., Lin, L., & Zhu, H. L. (2014). Design, synthesis and molecular modeling of pyrazole–quinoline–pyridine hybrids as a new class of antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 549–557. https://doi.org/10.1016/j.ejmech.2014.01.018 View Source
